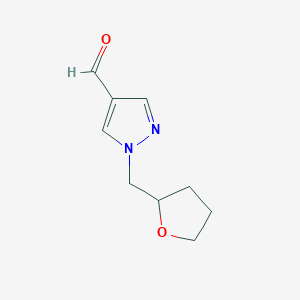
1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carbaldehyde is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrazole ring with a tetrahydrofuran moiety, which influences its solubility and reactivity, making it a valuable candidate for further pharmacological studies.
Chemical and Physical Properties
The molecular formula of this compound is with a molecular weight of approximately 180.20 g/mol. Its structure includes an aldehyde functional group, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 1342856-41-0 |
Biological Activities
Research indicates that compounds containing pyrazole rings, such as this compound, exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives can exhibit significant antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against various strains of bacteria and fungi, suggesting that this compound may possess similar antimicrobial capabilities .
- Anticancer Properties : Pyrazole derivatives are frequently investigated for their potential anticancer effects. Some studies report that modifications to the pyrazole structure can enhance cytotoxicity against cancer cell lines. For example, derivatives have been shown to inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : Certain pyrazole compounds have been identified as effective anti-inflammatory agents by inhibiting key inflammatory pathways. This suggests that this compound could potentially modulate inflammatory responses .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes involved in metabolic pathways, such as monoamine oxidase (MAO), which plays a role in neurotransmitter degradation and is a target for antidepressant drugs .
- Receptor Interaction : This compound may interact with various receptors implicated in inflammation and cancer progression, potentially modulating their activity and downstream signaling pathways .
- Oxidative Stress Modulation : By influencing oxidative stress levels within cells, this compound may contribute to its anticancer and anti-inflammatory effects.
Case Studies
Several studies have explored the biological activity of related pyrazole compounds:
- Anticancer Activity : A study demonstrated that a series of pyrazole derivatives exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines, with some compounds achieving IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another investigation revealed that certain pyrazole derivatives displayed potent antibacterial activity against resistant strains of Staphylococcus aureus, highlighting their potential as new antimicrobial agents .
- Anti-inflammatory Properties : Research on related compounds indicated their ability to reduce pro-inflammatory cytokine production in vitro, suggesting a promising avenue for treating inflammatory diseases .
Propriétés
IUPAC Name |
1-(oxolan-2-ylmethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-7-8-4-10-11(5-8)6-9-2-1-3-13-9/h4-5,7,9H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLZXXGNBCPHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















